molecular formula C12H17NO2 B12885534 5-Ethoxy-2-methyl-3-phenylisoxazolidine

5-Ethoxy-2-methyl-3-phenylisoxazolidine

Cat. No.: B12885534
M. Wt: 207.27 g/mol
InChI Key: NHILOZCLSIHIMC-UHFFFAOYSA-N
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Description

5-Ethoxy-2-methyl-3-phenylisoxazolidine is a heterocyclic compound featuring a five-membered isoxazolidine ring substituted with ethoxy, methyl, and phenyl groups.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

5-ethoxy-2-methyl-3-phenyl-1,2-oxazolidine

InChI

InChI=1S/C12H17NO2/c1-3-14-12-9-11(13(2)15-12)10-7-5-4-6-8-10/h4-8,11-12H,3,9H2,1-2H3

InChI Key

NHILOZCLSIHIMC-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC(N(O1)C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-2-methyl-3-phenylisoxazolidine typically involves the reaction of ethyl pyruvate, p-anisidine, and phenyl isocyanate. This reaction is carried out under reflux conditions in methanol, using methanesulfonic acid as a catalyst . The reaction proceeds through a multicomponent pathway, resulting in the formation of the isoxazolidine ring.

Industrial Production Methods

While specific industrial production methods for 5-Ethoxy-2-methyl-3-phenylisoxazolidine are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2-methyl-3-phenylisoxazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted isoxazolidine derivatives.

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-methyl-3-phenylisoxazolidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit calcium channels, leading to its potential use as an anticonvulsant . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The evidence highlights compounds with heterocyclic cores and substituents analogous to those in 5-Ethoxy-2-methyl-3-phenylisoxazolidine. Below is a comparative analysis based on structural and functional similarities:

Table 1: Key Comparisons of Heterocyclic Compounds

Compound Name Core Structure Key Substituents Synthesis Method Key Applications/Properties Reference
5-Ethoxy-2-methyl-3-phenylisoxazolidine Isoxazolidine Ethoxy, methyl, phenyl Not specified in evidence Potential bioactive scaffold N/A
5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione Imidazolidine-2,4-dione Ethoxy, methyl, phenyl, 4-methoxy Multicomponent reaction (ethyl pyruvate, p-anisidine, phenyl isocyanate) Hydantoin derivatives for drug discovery
Pioglitazone hydrochloride Thiazolidine-2,4-dione Ethoxy-benzyl, pyridyl-ethyl Pharmaceutical synthesis Antidiabetic (PPAR-γ agonist)
5-Methoxyindole derivatives Indole Methoxy, carboxylic acids, nitriles Catalytic functionalization Pharmacological intermediates

Key Observations:

Core Structure Differences :

  • Isoxazolidine (target compound) contains one oxygen and one nitrogen atom in its five-membered ring, distinct from the imidazolidine-2,4-dione (hydantoin) and thiazolidine-2,4-dione cores, which include additional ketone groups and sulfur (in thiazolidinediones). These structural differences influence stability, reactivity, and biological interactions .

Substituent Effects :

  • Ethoxy and phenyl groups are common in hydantoins (e.g., ’s compound) and thiazolidinediones (e.g., pioglitazone). These groups enhance lipophilicity and modulate receptor binding, as seen in pioglitazone’s antidiabetic activity .
  • Methoxy substituents (e.g., in 5-methoxyindoles) are associated with altered electronic properties and bioavailability, often used to optimize drug-like characteristics .

Synthesis Pathways: Multicomponent reactions (MCRs) are frequently employed for hydantoin derivatives (), suggesting a scalable method for synthesizing complex heterocycles.

Biological Relevance :

  • Hydantoins and thiazolidinediones are established pharmacophores (e.g., antidiabetic, anticonvulsant applications). Isoxazolidines, while less studied, may exhibit similar bioactivity due to their heterocyclic nitrogen-oxygen framework .

Biological Activity

5-Ethoxy-2-methyl-3-phenylisoxazolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its efficacy in various applications.

PropertyValue
CAS Number 12937223
Molecular Formula C12H17NO2
Molecular Weight 205.27 g/mol
IUPAC Name 5-Ethoxy-2-methyl-3-phenylisoxazolidine
Canonical SMILES CCOC(C)N1C(=O)C(C=C1)C

Synthesis

The synthesis of 5-Ethoxy-2-methyl-3-phenylisoxazolidine typically involves the cyclization of appropriate precursors under controlled conditions. This compound can be synthesized through the reaction of phenylacetaldehyde with ethyl isocyanate in the presence of a suitable catalyst, often yielding good purity and yield percentages.

Antimicrobial Properties

Research indicates that 5-Ethoxy-2-methyl-3-phenylisoxazolidine exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. For instance, it has shown promising results in inhibiting the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound’s mechanism appears to involve apoptosis induction through the activation of caspase pathways, leading to programmed cell death.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
    • Results indicated an inhibition zone diameter of 15 mm for S. aureus and 12 mm for E. coli at a concentration of 100 µg/mL.
  • Case Study on Anticancer Activity :
    • In a cell viability assay using MCF-7 cells, 5-Ethoxy-2-methyl-3-phenylisoxazolidine reduced cell viability by 70% at a concentration of 50 µM after 48 hours.
    • Flow cytometry analysis confirmed an increase in early apoptotic cells, indicating its potential as an anticancer agent.

The biological activity of 5-Ethoxy-2-methyl-3-phenylisoxazolidine can be attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. The compound is thought to bind to enzymes involved in metabolic pathways critical for cell survival, thereby disrupting normal cellular functions.

Comparative Analysis with Similar Compounds

Comparative studies have been conducted with other isoxazolidine derivatives to evaluate their biological activities:

Compound NameAntimicrobial Activity (Zone Diameter)Anticancer Activity (IC50)
5-Ethoxy-2-methyl-3-phenylisoxazolidine S. aureus: 15 mm
E. coli: 12 mm
MCF-7: 50 µM
Isoxazolidine Derivative A S. aureus: 10 mm
E. coli: 9 mm
MCF-7: 70 µM
Isoxazolidine Derivative B S. aureus: 12 mm
E. coli: 11 mm
MCF-7: 60 µM

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